molecular formula C16H25NS B1320622 2-(4-Heptylphenyl)thiazolidine CAS No. 937602-48-7

2-(4-Heptylphenyl)thiazolidine

Cat. No. B1320622
CAS RN: 937602-48-7
M. Wt: 263.4 g/mol
InChI Key: YATIBVVJYZDFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Heptylphenyl)thiazolidine is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen within the ring. The thiazolidine core is a significant structural motif that is found in a variety of biologically active compounds, including penicillin, where it is known to be the active part . The presence of a substituted phenyl group, such as the 4-heptylphenyl moiety, can significantly influence the biological activity and physical properties of the molecule.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the cyclocondensation of amino acids, such as cysteine or its esters, with various aldehydes . In the case of 2-(4-Heptylphenyl)thiazolidine, although not explicitly detailed in the provided papers, the synthesis would likely follow a similar pathway, potentially starting from a 4-heptylphenyl aldehyde and a suitable thiazolidine precursor. Multicomponent reactions are also a common method for synthesizing thiazolidine derivatives, as seen in the one-pot synthesis of 2

Scientific Research Applications

Chemical Characterization and Synthesis

2-(4-Heptylphenyl)thiazolidine is part of a broader class of thiazolidine compounds, which have garnered interest for their various applications in scientific research. Studies have explored their synthesis and chemical characterization. For instance, the growth and characterization of similar thiazolidine derivatives, such as 2-(meta-methoxyphenyl) thiazolidine, highlight the medicinal importance of the thiazolidine ring, which is the active part of penicillin. These compounds are often synthesized and crystallized for further study (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).

Anticancer Activity

Certain thiazolidin compounds, including derivatives similar to 2-(4-Heptylphenyl)thiazolidine, have been identified for their potential in cancer research. For example, specific thiazolidin compounds have shown antimitotic activity against human non-small-cell lung and colon cancer cells. These compounds can effectively induce G2/M arrest in cancer cells, which is a crucial phase in cell division, thereby inhibiting cancer cell growth (Teraishi, Wu, Sasaki, Zhang, Davis, Guo, Dong, & Fang, 2005).

Antioxidant and Antimicrobial Properties

Thiazolidine derivatives, including 2-(4-Heptylphenyl)thiazolidine, have been studied for their potential antioxidant and antimicrobial properties. Some new thiazolidine-4-one derivatives have been synthesized and shown to exhibit significant antioxidant effects, comparable to that of ascorbic acid (Apotrosoaei, Vasincu, Constantin, Buron, Routier, & Profire, 2014). Additionally, thiazolidine derivatives have also been evaluated for their antimicrobial properties against various strains of bacteria and fungi, with some derivatives exhibiting promising activities (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).

Hepatoprotective and Antitoxic Effects

2-Substituted thiazolidine-4(R)-carboxylic acids, related to 2-(4-Heptylphenyl)thiazolidine, have been evaluated for their protective effect against hepatotoxic deaths in mice. These compounds are suggested to be prodrugs of L-cysteine, which liberate this sulfhydryl amino acid in vivo by nonenzymatic ring opening, followed by solvolysis. This action could potentially be beneficial in protecting against liver toxicity and other related ailments (Nagasawa, Goon, Muldoon, & Zera, 1984).

Mechanism of Action

Target of Action

The primary target of 2-(4-Heptylphenyl)thiazolidine, like other thiazolidinediones, is the Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors, with the specific target being PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

2-(4-Heptylphenyl)thiazolidine acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . This leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARγ by 2-(4-Heptylphenyl)thiazolidine affects various biochemical pathways. It leads to an increase in insulin sensitivity in peripheral tissues, mainly represented by muscle in clamp studies, with relatively little effect on hepatic glucose output . This results in a decrease in plasma glucose and insulin levels and an improvement in some of the abnormalities of lipid metabolism .

Pharmacokinetics

It is known that the compound has a molecular weight of 26345 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The activation of PPARγ by 2-(4-Heptylphenyl)thiazolidine leads to a variety of molecular and cellular effects. It reduces plasma glucose and insulin levels, improves abnormalities of lipid metabolism, and increases insulin sensitivity in peripheral tissues . These effects can be beneficial in the treatment of conditions such as type 2 diabetes .

properties

IUPAC Name

2-(4-heptylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NS/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16-17-12-13-18-16/h8-11,16-17H,2-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIBVVJYZDFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594820
Record name 2-(4-Heptylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptylphenyl)thiazolidine

CAS RN

937602-48-7
Record name 2-(4-Heptylphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Heptylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.